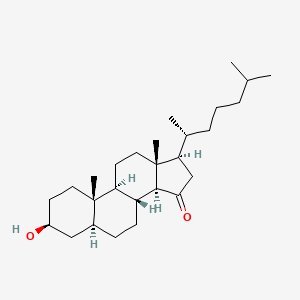

3beta-Hydroxy-5alpha-cholestan-15-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-23,25,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23-,25-,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOGPBCKBGSAIM-HBOTYGMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CC(=O)C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC(=O)[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Elucidation from Natural Sources

Methodologies for Extraction and Purification from Biological Matrices

The initial step in obtaining 3β-Hydroxy-5α-cholestan-15-one involves its extraction from a natural source, followed by a series of purification steps to isolate the compound from other cellular components.

The extraction of steroids, including cholestane (B1235564) derivatives, from natural sources is typically achieved through the use of organic solvents. The choice of solvent is critical and is based on the polarity of the target compound. For moderately polar steroids like 3β-Hydroxy-5α-cholestan-15-one, a common approach involves a sequential extraction protocol.

Initially, the source material, such as a marine sponge or plant tissue, is often lyophilized (freeze-dried) and then ground to increase the surface area for extraction. A non-polar solvent like hexane (B92381) may be used first to remove highly non-polar lipids. Subsequently, solvents of increasing polarity, such as dichloromethane, ethyl acetate (B1210297), or methanol (B129727), are employed to extract compounds of intermediate polarity. Given its hydroxyl and ketone functionalities, 3β-Hydroxy-5α-cholestan-15-one would be expected to have significant solubility in solvents like ethyl acetate and methanol.

A widely used method is maceration, where the source material is soaked in the chosen solvent for an extended period, often with agitation, to ensure thorough extraction. Another common technique is Soxhlet extraction, a continuous extraction method that provides an efficient means of extracting compounds with limited solubility.

| Extraction Technique | Principle | Applicable Solvents for 3β-Hydroxy-5α-cholestan-15-one |

| Maceration | Soaking of the source material in a solvent to dissolve soluble compounds. | Dichloromethane, Ethyl Acetate, Methanol |

| Soxhlet Extraction | Continuous extraction of a compound from a solid material into a solvent. | Ethyl Acetate, Chloroform |

| Supercritical Fluid Extraction | Utilizes a supercritical fluid, often CO2, as the extraction solvent. | Modified CO2 with a polar co-solvent (e.g., methanol) |

Following extraction, the crude extract, which contains a complex mixture of compounds, must be subjected to chromatographic techniques to isolate 3β-Hydroxy-5α-cholestan-15-one. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography is a fundamental purification technique. The crude extract is loaded onto a column packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel or alumina. A solvent or a mixture of solvents (mobile phase) is then passed through the column. Compounds separate based on their affinity for the stationary phase. For a moderately polar compound like 3β-Hydroxy-5α-cholestan-15-one, a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

High-Performance Liquid Chromatography (HPLC) offers higher resolution and faster separation times compared to traditional column chromatography. Reversed-phase HPLC, using a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (such as a mixture of methanol and water or acetonitrile (B52724) and water), is a powerful tool for the final purification of steroids.

Thin-Layer Chromatography (TLC) is primarily used for monitoring the progress of the separation and for identifying the fractions containing the target compound. By spotting the fractions on a TLC plate and developing it in an appropriate solvent system, the presence of 3β-Hydroxy-5α-cholestan-15-one can be visualized, often with the aid of a staining reagent.

| Chromatographic Method | Stationary Phase | Mobile Phase Principle | Application in Purification |

| Column Chromatography | Silica Gel or Alumina | Gradient elution with increasing polarity (e.g., hexane-ethyl acetate) | Initial fractionation of the crude extract |

| HPLC (Reversed-Phase) | C18-bonded silica | Isocratic or gradient elution with polar solvents (e.g., methanol/water) | Final purification to high purity |

| Thin-Layer Chromatography | Silica Gel or Alumina coated plate | Varies depending on the polarity of the compound | Monitoring fractions and assessing purity |

Advanced Techniques for Structural Elucidation of Isolated Compounds

Once a pure sample of 3β-Hydroxy-5α-cholestan-15-one is obtained, its molecular structure is determined using a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. Both ¹H NMR and ¹³C NMR are employed.

¹H NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. The chemical shifts of the protons, the splitting patterns (due to spin-spin coupling), and the integration of the signals are all crucial pieces of information. For 3β-Hydroxy-5α-cholestan-15-one, the proton attached to the carbon bearing the hydroxyl group (C3) and the protons adjacent to the ketone group (C14 and C16) would exhibit characteristic chemical shifts.

¹³C NMR provides information about the number of different types of carbon atoms in the molecule. The chemical shift of each carbon is indicative of its functional group and electronic environment. The carbonyl carbon of the ketone at C15 would show a characteristic downfield shift (typically in the range of 200-220 ppm).

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular skeleton.

| NMR Technique | Information Obtained | Expected Observations for 3β-Hydroxy-5α-cholestan-15-one |

| ¹H NMR | Proton chemical shifts, coupling constants, and integration. | Signals for methyl groups, methine proton at C3, and protons alpha to the ketone. |

| ¹³C NMR | Carbon chemical shifts. | Downfield signal for the C15 carbonyl carbon, signal for the C3 carbon bearing the hydroxyl group. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons. | Correlations confirming the cholestane skeleton and the positions of the functional groups. |

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps in determining the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For 3β-Hydroxy-5α-cholestan-15-one, characteristic fragmentations would likely involve the loss of a water molecule from the hydroxyl group and cleavage adjacent to the ketone group.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 3β-Hydroxy-5α-cholestan-15-one would show a characteristic broad absorption band for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹) and a sharp, strong absorption band for the C=O stretch of the ketone group (around 1700-1725 cm⁻¹).

| Spectrometric Method | Information Provided | Key Spectral Features for 3β-Hydroxy-5α-cholestan-15-one |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Molecular ion peak and fragments corresponding to the loss of water and cleavage of the steroid rings. |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Broad O-H stretching band and a strong C=O stretching band. |

Natural Occurrence and Distribution of 3β-Hydroxy-5α-cholestan-15-one or Related Cholestane Derivatives

While the specific natural source of 3β-Hydroxy-5α-cholestan-15-one is not extensively documented in readily available literature, cholestane derivatives, in general, are widely distributed in nature. They are integral components of cell membranes and precursors to various bioactive steroids.

Marine organisms, particularly sponges, are a rich source of novel steroids, including a variety of cholestane derivatives with diverse oxygenation patterns. These compounds are often part of the sponge's chemical defense mechanisms. It is plausible that 3β-Hydroxy-5α-cholestan-15-one or its precursors could be found in certain species of marine sponges.

Plants are another significant source of sterols and their derivatives. Phytosterols, which are structurally similar to cholesterol, are abundant in the plant kingdom. While less common than in marine invertebrates, oxygenated cholestane derivatives have also been isolated from various plant species.

The presence of the 15-keto functionality is a notable structural feature. While 15-oxygenated steroids are not as common as those oxygenated at other positions of the steroid nucleus, they have been identified in various natural sources, suggesting that the enzymatic machinery for such an oxidation exists in nature.

| Kingdom | Common Sources | Examples of Related Compounds |

| Animalia (Marine Invertebrates) | Sponges, Corals | Various polyhydroxylated and ketonic cholestane derivatives. |

| Plantae | Various terrestrial plants | Phytosterols and their oxygenated metabolites. |

Information regarding 3beta-Hydroxy-5alpha-cholestan-15-one in natural sources is limited in publicly available scientific literature.

While the broader class of ketosteroids, to which this compound belongs, is known to occur in various marine organisms, specific documentation for this particular compound is elusive. Scientific studies have detailed the metabolic pathways of structurally related cholestane derivatives in mammals. For instance, research has shown that enzymes present in rat liver mitochondria can metabolize a similar compound, 3beta-hydroxy-5alpha-cholest-8(14)-en-15-one, by hydroxylating its side chain. This indicates that the metabolic machinery to process steroids with a 15-keto group exists in mammals. nih.gov However, this does not confirm the natural occurrence or metabolic role of this compound itself.

Therefore, based on the current available scientific data, it is not possible to provide detailed information on the identification of this compound in specific organisms or its presence as a natural metabolite as per the requested outline.

Chemical Synthesis and Analog Preparation

Total Synthesis Pathways for 3beta-Hydroxy-5alpha-cholestan-15-one

The total synthesis of this compound is a challenging endeavor due to the molecule's complex, rigid four-ring structure and multiple stereocenters. While a direct total synthesis from simple acyclic precursors is not commonly reported in the literature, multi-step strategies commencing from readily available steroid precursors are the preferred approach.

Multi-Step Synthetic Strategies from Precursors

A common and practical approach to obtaining this compound involves the chemical modification of naturally occurring steroids such as cholesterol or its derivatives. A notable example is the synthesis of the closely related analog, 3beta-hydroxy-5alpha-cholest-8(14)-en-15-one, from 7-dehydrocholesterol (B119134). researchgate.net This multi-step process highlights the key transformations required to introduce the 15-keto group and adjust the stereochemistry of the steroid backbone.

Another potential precursor is diosgenin (B1670711), which can be used to synthesize various 15-ketosteroids. youtube.com The synthesis of (25R)-5alpha-cholesta-3beta,15alpha,26-triol from diosgenin involves an eight-step process. youtube.com This pathway demonstrates the feasibility of introducing oxygen functionality at the C-15 position, which can then be oxidized to the corresponding ketone.

The post-squalene cholesterol synthesis pathway also provides insights into the formation of cholestane (B1235564) ring structures from acyclic precursors like squalene. nih.gov While not a laboratory synthesis, understanding these biosynthetic routes can inform the design of synthetic strategies.

Stereoselective Synthesis Approaches and Control

Achieving the correct stereochemistry at multiple chiral centers is a critical aspect of synthesizing this compound. The desired stereoisomer possesses a 3-beta hydroxyl group and a 5-alpha hydrogen, which corresponds to a trans-fused A/B ring system.

Catalytic hydrogenation is a powerful tool for the stereoselective reduction of double bonds in steroid precursors. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst, solvent, and the steric environment around the double bond. For instance, the reduction of a cholestenone precursor can lead to the formation of a 5alpha-cholestan-3-one. The catalyst surface directs the addition of hydrogen atoms to one face of the molecule, typically the less sterically hindered face, leading to a syn-addition. In the case of many steroid systems, this results in the formation of the thermodynamically more stable trans-fused ring system.

The reduction of a C-15 ketone can also be subject to stereocontrol. For example, the beta-reduction of a C-15 ketone in a steroid has been reported, leading to the formation of a 15-alpha hydroxyl group. youtube.com The choice of reducing agent and reaction conditions can influence the facial selectivity of the hydride attack on the carbonyl group.

One-Pot Reaction Methodologies for Efficient Production

While specific one-pot syntheses for this compound are not extensively documented, the principles of one-pot reactions are increasingly being applied in steroid chemistry to improve efficiency and reduce waste. These methodologies involve the sequential execution of multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates.

For example, a p-TsOH-catalyzed one-pot transformation of di- and trihydroxy steroids has been developed for the diverse oxo-functionalization of the A/B-ring system. rsc.org Such an approach could potentially be adapted to streamline the synthesis of cholestane derivatives by combining oxidation and isomerization steps. The Mannich reaction, a condensation reaction involving an amine, an aldehyde, and a compound with an acidic proton, is another example of a one-pot multicomponent reaction that has been used to synthesize tetrahydroquinoline derivatives and could be explored for the functionalization of the cholestane skeleton. nih.gov

Preparation of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of this compound is crucial for structure-activity relationship (SAR) studies and for developing molecular probes to investigate its biological targets and mechanisms of action.

Rational Design and Synthesis of Modified Cholestane Backbones

The rational design of modified cholestane backbones aims to alter the biological activity of the parent molecule by introducing specific structural changes. youtube.com This can involve the introduction of heteroatoms, such as nitrogen, oxygen, or sulfur, into the cholestane skeleton. youtube.com

For instance, the synthesis of 3beta,6beta-diacetoxy-5alpha-cholestan-5-ol has been achieved through both conventional and microwave-assisted protocols, with the latter offering a more environmentally friendly and efficient method. youtube.com The introduction of fluorine atoms into the steroid nucleus is another common strategy to modulate metabolic stability and biological activity. For example, 3beta-Hydroxy-25,26,26,26,27,27,27-heptafluoro-5alpha-cholestan-15-one has been synthesized to create a 15-ketosterol that is less susceptible to metabolism. nih.gov

Ergosterol has also been used as a starting material for the synthesis of new 15-ketosterol analogs, which are proposed as inhibitors of cholesterol biosynthesis. nih.gov

Introduction of Specific Functional Groups for Probing

The introduction of specific functional groups at various positions of the this compound molecule allows for its use as a probe in biological studies. These functional groups can serve as handles for attaching fluorescent labels, affinity tags, or radioactive isotopes.

The C-15 position is a key site for functionalization. The synthesis of (25R)-5alpha-cholesta-3beta,15alpha,26-triol demonstrates the introduction of a hydroxyl group at the C-15 position. youtube.com This hydroxyl group can be further modified to introduce other functionalities. For example, it could be oxidized to a ketone, as in the target molecule, or converted to an azide (B81097) for click chemistry applications.

Affinity-labeling steroids are powerful tools for probing hormone action. nih.gov For instance, C-21 mesylates of glucocorticoids have been used to covalently label glucocorticoid receptors. nih.gov A similar strategy could be employed for this compound, where a reactive functional group is introduced to allow for covalent attachment to its biological target.

Methodological Advancements in Cholestane Derivative Synthesis

The synthesis of complex molecules like cholestane derivatives is continually evolving, driven by the development of new catalytic methods and synthetic strategies. These advancements aim to improve efficiency, stereoselectivity, and the ability to access novel analogs that are difficult to produce through classical methods. nih.govumich.edu

Recent progress in steroid synthesis has been significantly influenced by breakthroughs in catalysis. nih.govumich.edu Transition metal-catalyzed reactions, for instance, have enabled novel C-C bond formations and cyclization strategies for constructing the core steroidal skeleton. researchgate.netrsc.org Methods such as enantioselective palladium-catalyzed dearomative cyclization have been applied to create the foundational polycyclic cores of steroids with high stereocontrol. nih.govumich.edu These approaches offer more direct and efficient routes to complex steroid architectures compared to traditional multi-step sequences. nih.govumich.edu

Organocatalysis has also emerged as a powerful tool in steroid synthesis, providing new ways to achieve asymmetric transformations. nih.govumich.edu These metal-free catalysts can facilitate a variety of reactions, including cycloadditions and functional group manipulations, with high levels of enantioselectivity and diastereoselectivity. researchgate.net The development of such methods is crucial for the synthesis of optically pure cholestane derivatives and their analogs.

Furthermore, chemoenzymatic strategies are gaining prominence in the modification of steroid scaffolds. rsc.org Enzymes, such as hydroxysteroid dehydrogenases (HSDs) and P450 monooxygenases, can introduce functional groups at specific positions with high regio- and stereoselectivity, which can be challenging to achieve with conventional chemical methods. rsc.org These enzymatic transformations can be used to synthesize specific hydroxy-cholestane derivatives or to resolve racemic mixtures, providing access to enantiomerically pure compounds. rsc.org

The table below highlights some of the modern synthetic methodologies applicable to the synthesis of cholestane derivatives.

These advanced methodologies not only streamline the synthesis of known cholestane derivatives like 3β-Hydroxy-5α-cholestan-15-one but also open up avenues for the creation of novel analogs with potentially unique biological properties. The continued development of such synthetic tools is essential for advancing the study of this important class of steroids. rsc.org

Biosynthetic Pathways and Metabolic Transformations

Precursor Compounds and Enzymatic Conversions in 3β-Hydroxy-5α-cholestan-15-one Formation

The synthesis of 3β-Hydroxy-5α-cholestan-15-one in biological systems is not as a primary product of de novo cholesterol synthesis but rather as a downstream metabolite. Its formation requires specific enzymatic modifications of precursor sterols.

The biosynthesis of 3β-Hydroxy-5α-cholestan-15-one is an extension of the general sterol biosynthesis pathway that begins with acetyl-CoA and proceeds through key intermediates like lanosterol (B1674476) and cholesterol. The formation of the saturated 5α-cholestane ring system is a critical step. This conversion is catalyzed by the enzyme 5α-reductase, which reduces the double bond at the 5-6 position of a Δ4-3-ketosteroid precursor.

While direct enzymatic synthesis of 3β-Hydroxy-5α-cholestan-15-one from a common sterol precursor is not extensively documented, its chemical synthesis has been achieved from 3β-acetoxy-5α-cholest-8(14)-ene. This suggests that in a biological context, its formation would likely involve the oxidation of a 15-hydroxycholestane derivative or the reduction of a cholestane-3,15-dione.

Bile acid synthesis is a major route for cholesterol catabolism in the liver. This multi-step process involves numerous enzymatic modifications of the cholesterol ring structure and side chain. While the direct involvement of 3β-Hydroxy-5α-cholestan-15-one as a key intermediate in the primary bile acid pathways is not firmly established, the presence of a ketone group at the 15-position is noteworthy. The metabolism of certain bile acids involves oxidations at various positions on the steroid nucleus.

The enzyme 3β-hydroxy-Δ5-C27-steroid oxidoreductase plays a crucial role in bile acid synthesis by converting 3β-hydroxy-Δ5-steroids into 3-oxo-Δ4-steroids. While this specific enzyme acts on unsaturated precursors, it highlights the importance of oxidoreductases in modifying the 3-hydroxy group, a key feature of the target compound. The presence of a 15-oxo group in 3β-Hydroxy-5α-cholestan-15-one suggests it could be a substrate for further reductions or modifications within alternative or less-characterized bile acid metabolic pathways.

Brassinosteroids are a class of plant steroid hormones that share a structural similarity with animal steroids, often possessing a 5α-cholestane skeleton. nih.gov These phytohormones are involved in various aspects of plant growth and development. The biosynthesis of brassinosteroids involves a complex series of hydroxylation and oxidation reactions.

While a direct role for 3β-Hydroxy-5α-cholestan-15-one in the main brassinosteroid biosynthetic pathway has not been identified, the presence of the 5α-cholestane core structure is a significant link. The enzymatic machinery in plants that generates a wide array of oxygenated sterols could potentially produce compounds with a 15-oxo functionality. Further research is needed to explore whether this or related 15-oxygenated cholestane (B1235564) derivatives play any role in plant steroid metabolism.

Enzymes Involved in the Metabolism of 3β-Hydroxy-5α-cholestan-15-one

The metabolism of 3β-Hydroxy-5α-cholestan-15-one would be dependent on the action of specific enzymes, primarily oxidoreductases and potentially isomerases, that can recognize and modify its structure.

Oxidoreductases are a broad class of enzymes that catalyze the transfer of electrons, often involving the addition or removal of oxygen or hydrogen atoms. In the context of 3β-Hydroxy-5α-cholestan-15-one, two key functional groups are susceptible to the action of oxidoreductases: the 3β-hydroxyl group and the 15-keto group.

3β-Hydroxysteroid Dehydrogenases (3β-HSDs): These enzymes are well-characterized for their role in converting 3β-hydroxy steroids into their corresponding 3-keto steroids. It is plausible that a 3β-HSD could act on 3β-Hydroxy-5α-cholestan-15-one to produce 5α-cholestane-3,15-dione. The substrate specificity of different 3β-HSD isoforms varies, and further studies would be needed to determine if any specific isoform can efficiently metabolize this compound.

15-Ketosteroid Reductases: Conversely, the 15-keto group could be a target for a reductase enzyme, which would convert it to a 15-hydroxyl group, leading to the formation of 3β,15-dihydroxy-5α-cholestane. The stereospecificity of such a reductase would determine whether a 15α- or 15β-hydroxyl group is formed.

A related compound, 3β-hydroxy-5α-cholest-8(14)-en-15-one, has been shown to be enzymatically converted to 5α-cholest-8(14)-ene-3β,26-diol-15-one in rat liver mitochondria, indicating the presence of enzymes that can act on 15-ketosteroids. nih.gov

Isomerases are enzymes that catalyze the structural rearrangement of molecules. In steroid metabolism, isomerases are crucial for converting between different steroid isomers. For instance, Δ5-Δ4 isomerases are often coupled with 3β-HSD activity to shift the position of a double bond.

Given that 3β-Hydroxy-5α-cholestan-15-one has a saturated A/B ring junction (5α configuration), the action of an isomerase on this part of the molecule is unlikely without prior introduction of a double bond. However, it is conceivable that isomerases could act on other parts of the molecule, or on its metabolites, although no specific examples have been documented for this particular compound.

Regulatory Aspects of Biosynthetic and Metabolic Processes

The biosynthesis and metabolic transformations of 3beta-Hydroxy-5alpha-cholestan-15-one are intricately regulated by enzymatic controls and feedback mechanisms. These regulatory processes ensure the maintenance of cellular homeostasis and respond to the physiological needs of the organism. The key regulatory points involve the enzymes responsible for its formation and degradation, the availability of necessary co-factors, and feedback loops that modulate the activity of key enzymes in the broader cholesterol metabolic pathway.

Enzymatic Regulation and Co-factor Requirements

The formation of this compound is believed to be primarily regulated at the level of the enzymes responsible for the introduction of the ketone group at the C-15 position of the cholestane skeleton. While the precise enzymatic pathway in mammals is not fully elucidated, evidence from related steroid metabolism suggests the involvement of specific enzyme families and their required co-factors.

Cytochrome P450 Monooxygenases: The introduction of an oxygen function at the C-15 position of the steroid nucleus is likely catalyzed by a member of the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are well-known for their role in the hydroxylation of various steroid molecules. The formation of the 15-keto group is likely a two-step process, beginning with the hydroxylation of a 5alpha-cholestane (B130426) precursor at the C-15 position to form a 15-hydroxy intermediate, which is then oxidized to the corresponding ketone.

Research has identified specific cytochrome P450 enzymes capable of 15α-hydroxylation of steroids. For instance, a cytochrome P450 enzyme from the fungus Penicillium raistrickii, designated P450pra, has been identified as a steroid 15α-hydroxylase nih.gov. While this is a microbial enzyme, it demonstrates the catalytic capability for this specific steroid modification. In mammals, the specific CYP enzyme responsible for 15-hydroxylation of 5alpha-cholestane derivatives has not yet been definitively identified, but it is plausible that a member of the CYP families known for steroid metabolism (e.g., CYP2C, CYP2D, CYP3A) could be involved nih.gov.

Co-factor Requirements for Cytochrome P450: The catalytic activity of cytochrome P450 enzymes is dependent on the presence of specific co-factors. The most crucial co-factor is NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate), which donates electrons for the reductive activation of molecular oxygen. This process is facilitated by a partner protein, NADPH-cytochrome P450 reductase. Therefore, the cellular ratio of NADPH to NADP+ can significantly influence the rate of P450-mediated reactions, including the presumed 15-hydroxylation step in the biosynthesis of this compound. Some bacterial P450s have been shown to utilize H2O2 as an oxygen surrogate, which can overcome the need for expensive cofactors in certain biotechnological applications nih.govasm.org.

Hydroxysteroid Dehydrogenases (HSDs): The conversion of the 3beta-hydroxyl group to a ketone, or the reverse reaction, is catalyzed by hydroxysteroid dehydrogenases. Specifically, 3beta-hydroxysteroid dehydrogenase (3β-HSD) is a key enzyme family in steroid biosynthesis, catalyzing the oxidation of 3β-hydroxy-Δ5-steroids to 3-keto-Δ4-steroids wikipedia.org. While the substrate specificity of 3β-HSDs on 15-oxygenated cholestanes has not been extensively studied, it is likely that these enzymes play a role in the interconversion of this compound and its corresponding 3-keto derivative. The activity of 3β-HSDs is dependent on the co-factors NAD+ or NADP+ wikipedia.org.

The table below summarizes the key enzymes likely involved in the biosynthesis and metabolism of this compound and their co-factor requirements.

| Enzyme Family | Probable Role | Co-factor Requirement |

| Cytochrome P450 | 15-hydroxylation of a 5alpha-cholestane precursor | NADPH |

| 15-hydroxy steroid dehydrogenase | Oxidation of the 15-hydroxyl group to a ketone | NAD+ or NADP+ |

| 3β-Hydroxysteroid Dehydrogenase | Interconversion of the 3β-hydroxyl and 3-keto groups | NAD+ or NADP+ |

Identified Feedback Mechanisms in Metabolic Control

The metabolic pathways of steroids are tightly controlled by feedback mechanisms to prevent the overaccumulation of bioactive molecules. Oxysterols, which are oxidized derivatives of cholesterol, are key players in the feedback regulation of cholesterol biosynthesis. While direct studies on this compound are limited, research on structurally similar 15-oxygenated sterols provides strong evidence for its potential role in these feedback loops.

Regulation of HMG-CoA Reductase: The rate-limiting enzyme in cholesterol biosynthesis is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. The activity of this enzyme is a major point of regulation. A metabolite of a structurally related compound, 3beta-hydroxy-5alpha-cholest-8(14)-en-15-one, has been shown to be a potent suppressor of HMG-CoA reductase activity in cultured mammalian cells nih.gov. This suggests that 15-oxygenated cholestane derivatives, likely including this compound, can act as feedback inhibitors of cholesterol synthesis. These oxysterols can accelerate the degradation of the HMG-CoA reductase protein.

Regulation of SREBP Processing: Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis nih.gov. The activity of SREBPs is regulated by cellular sterol levels. When sterol levels are high, the processing of SREBP precursors to their active form is inhibited, leading to a downregulation of the target genes, including the gene for HMG-CoA reductase.

A synthetic 15-ketosterol has been identified as a ligand for the Liver X Receptor (LXR), a nuclear receptor that plays a key role in cholesterol homeostasis semanticscholar.org. Activation of LXR can lead to the suppression of SREBP-2 activity, which is the primary SREBP isoform responsible for regulating cholesterol biosynthesis semanticscholar.orgnih.gov. This finding provides a molecular basis for the hypocholesterolemic activity of 15-ketosterols and suggests that this compound may exert its regulatory effects through a similar mechanism. By acting as an LXR agonist, it could suppress the transcription of SREBP-2 and its target genes, thereby reducing cholesterol synthesis.

The following table outlines the potential feedback mechanisms through which this compound may regulate cholesterol metabolism.

| Regulatory Target | Proposed Mechanism of Action | Consequence |

| HMG-CoA Reductase | Acceleration of enzyme degradation. | Inhibition of cholesterol biosynthesis. |

| SREBP-2 Processing | Activation of Liver X Receptor (LXR), leading to suppression of SREBP-2 processing to its active form. | Downregulation of genes involved in cholesterol synthesis. |

In-depth Analysis of this compound Reveals Limited Biological Data

Initial investigations into the chemical compound this compound have revealed a significant scarcity of detailed scientific literature regarding its specific biological roles and mechanistic functions. While its unsaturated analog, 3beta-hydroxy-5alpha-cholest-8(14)-en-15-one, is well-documented as a potent regulator of cholesterol metabolism, information on the saturated form remains largely confined to chemical databases and supplier specifications. This report aims to synthesize the currently available, albeit limited, information on this compound, adhering to a structured examination of its place within broader steroid metabolism and its potential cellular effects.

Biological Roles and Mechanistic Investigations

In-depth Mechanistic Studies of Biological Actions

Investigation of Reactive Oxygen Species Generation Pathways

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. Key ROS include superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH). The primary intracellular sources of ROS are the mitochondrial electron transport chain (ETC), peroxisomes, and a family of enzymes known as NADPH oxidases (NOX). Dysregulation of ROS production can lead to oxidative stress, a condition implicated in a variety of pathological states.

Currently, there is a notable absence of published scientific research specifically investigating the role of this compound in the generation of reactive oxygen species. Consequently, the direct effects of this compound on the activity of the mitochondrial ETC, NADPH oxidases, or other ROS-producing enzymes have not been documented. While some cholestane (B1235564) derivatives have been studied for their potential to induce oxidative stress, these findings cannot be directly extrapolated to this compound.

To investigate the potential pro-oxidant or antioxidant effects of this compound, a series of experiments would be required. A hypothetical experimental design to assess the impact of this compound on cellular ROS levels is presented in the table below. It is crucial to note that the data presented in this table is purely illustrative and does not represent actual experimental results.

| Cell Line | Treatment | Concentration (µM) | Measurement Assay | Fold Change in ROS Levels (Hypothetical) |

|---|---|---|---|---|

| Hepatocellular Carcinoma (HepG2) | Vehicle Control | N/A | DCFDA Staining | 1.0 |

| Hepatocellular Carcinoma (HepG2) | This compound | 10 | DCFDA Staining | Data Not Available |

| Hepatocellular Carcinoma (HepG2) | This compound | 50 | DCFDA Staining | Data Not Available |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Vehicle Control | N/A | MitoSOX Red Staining | 1.0 |

| Human Umbilical Vein Endothelial Cells (HUVEC) | This compound | 10 | MitoSOX Red Staining | Data Not Available |

| Human Umbilical Vein Endothelial Cells (HUVEC) | This compound | 50 | MitoSOX Red Staining | Data Not Available |

Structure Activity Relationships Sar and Structural Modifications

Correlating Specific Structural Features with Biological Activities

The biological function of 3β-Hydroxy-5α-cholestan-15-one is intricately linked to its distinct three-dimensional structure. The specific arrangement of its functional groups and the conformation of its steroid nucleus are paramount to its interactions with biological targets.

Impact of Hydroxyl Group Stereochemistry at the C-3 Position

The stereochemistry of the hydroxyl group at the C-3 position is a critical determinant of the biological activity of many steroids. nih.govnih.gov In 3β-Hydroxy-5α-cholestan-15-one, the hydroxyl group is in the β-position, meaning it is oriented equatorially on the A-ring of the cholestane (B1235564) skeleton. This specific orientation is crucial for forming hydrogen bonds and other non-covalent interactions within the binding sites of target proteins. nih.gov A change in stereochemistry to the α-position (axially oriented) would significantly alter the molecule's shape and its ability to fit into a specific binding pocket, likely leading to a decrease or complete loss of biological activity. nih.gov This principle is a cornerstone of steroid pharmacology, where subtle changes in stereochemistry can lead to dramatic differences in biological outcomes. nih.gov

Significance of the Ketone Group at the C-15 Position

The ketone group at the C-15 position is a key functional feature of 3β-Hydroxy-5α-cholestan-15-one. ontosight.ainih.gov This carbonyl group can act as a hydrogen bond acceptor, an essential interaction for the binding of ligands to proteins. The presence and location of this ketone group on the D-ring of the cholestane nucleus contribute to the specific electronic and steric profile of the molecule, which is recognized by its biological counterparts. Research on related 15-ketosteroids has highlighted the importance of this functional group for their biological effects, such as the inhibition of sterol biosynthesis. nih.gov Modification or removal of the C-15 ketone would be expected to significantly impact the compound's biological activity, underscoring its importance in the structure-activity relationship. ebi.ac.uk

Rational Design of Analogs for Specific Biological Probes and Research Tools

The targeted modification of 3β-Hydroxy-5α-cholestan-15-one can yield valuable analogs that serve as probes to investigate biological mechanisms or as tools with enhanced properties. nih.govrsc.orgmdpi.com

Strategic Isosteric Replacements for Functional Mimicry

Isosteric replacement is a strategy in drug design where one functional group is replaced by another with similar physical and chemical properties to enhance desired characteristics without significantly altering the chemical structure. wikipedia.org In the context of 3β-Hydroxy-5α-cholestan-15-one, the C-15 ketone could be replaced by other groups to probe the importance of the carbonyl moiety. For example, a thioketone could mimic the steric properties while altering the electronic and hydrogen bonding capabilities. u-tokyo.ac.jp Similarly, the C-3 hydroxyl group could be substituted with an amino or thiol group to investigate the role of hydrogen bond donation and acceptance at this position. u-tokyo.ac.jp These subtle modifications can provide valuable insights into the specific interactions required for biological activity. drughunter.comcambridgemedchemconsulting.com

| Original Functional Group | Position | Potential Isosteric Replacement | Rationale for Replacement |

| Ketone | C-15 | Thioketone | Maintains similar size and shape, but alters electronic properties and hydrogen bonding capacity. |

| Ketone | C-15 | Oxime | Introduces both hydrogen bond donor and acceptor capabilities, altering the interaction profile. |

| Hydroxyl | C-3 | Amino Group | Changes the group from neutral to basic and alters hydrogen bonding patterns. |

| Hydroxyl | C-3 | Thiol Group | Similar in size but with different acidity and hydrogen bonding characteristics. |

Synthesis and Application of Fluorinated Analogs as Mechanistic Probes

The introduction of fluorine atoms into the cholestane skeleton can create powerful research tools. rsc.orgnih.gov Fluorine is small, with a van der Waals radius similar to hydrogen, meaning it can often replace hydrogen without significant steric disruption. u-tokyo.ac.jp However, its high electronegativity can profoundly influence the local electronic environment, affecting properties like pKa and metabolic stability. cambridgemedchemconsulting.com Fluorinating positions near the C-15 ketone could modulate its reactivity, providing insights into its role in binding. nih.gov Furthermore, because the C-F bond is very strong, fluorination can block sites of metabolic oxidation, leading to analogs with a longer biological half-life. wikipedia.org Such stabilized compounds are invaluable for in vivo studies. nih.gov

| Position of Fluorination | Rationale for Fluorination | Potential Research Application |

| C-14 or C-16 | To electronically influence the C-15 ketone. | To probe the importance of the ketone's electrophilicity for biological activity. |

| Various positions on the cholestane backbone | To block potential sites of metabolism. | To increase the in vivo half-life of the compound for prolonged studies. |

| Any position | To introduce a 19F NMR active nucleus. | To use 19F NMR spectroscopy to study the binding of the analog to its biological target. |

Utility of Deuterated Analogs for Metabolic and Kinetic Studies

The study of a drug's metabolism and pharmacokinetics is fundamental to understanding its efficacy and duration of action. Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), serve as powerful tools in these investigations. The substitution of hydrogen with deuterium can slow down metabolic processes that involve the cleavage of carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect. nih.gov

This approach is particularly useful for identifying sites of metabolic transformation. For 3beta-Hydroxy-5alpha-cholestan-15-one, deuteration at specific positions on the cholestane skeleton or the side chain could help elucidate its metabolic fate. For instance, if a particular position is a primary site of hydroxylation by cytochrome P450 enzymes, the introduction of deuterium at that site would be expected to decrease the rate of metabolism. nih.gov

By comparing the pharmacokinetic profiles of the deuterated and non-deuterated compounds, researchers can gain valuable insights into the drug's half-life, clearance, and the formation of various metabolites. This information is critical for optimizing drug design to enhance metabolic stability and prolong therapeutic effects.

Below is an interactive data table illustrating the potential impact of deuteration on the metabolic clearance of a hypothetical compound similar to this compound.

Computational Approaches in Structure-Activity Relationship Analysis

Computational chemistry has become an indispensable tool in modern drug discovery, providing methods to predict and analyze the interactions between small molecules and their biological targets.

Application of Molecular Docking Simulations to Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to understand the binding of ligands to the active sites of proteins. For this compound, molecular docking simulations could be employed to predict its binding affinity and mode of interaction with various potential protein targets, such as enzymes or nuclear receptors. nih.gov

The process involves generating a three-dimensional model of the compound and docking it into the known or predicted binding site of a target protein. The simulation then calculates the binding energy, which is an estimate of the strength of the interaction. Lower binding energies typically indicate a more stable complex and a higher binding affinity. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, the 3-beta hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the steroidal backbone would likely engage in hydrophobic interactions within the binding pocket.

The following interactive table presents hypothetical molecular docking results for this compound with a putative receptor, illustrating how modifications to the compound could affect binding affinity.

Development and Utilization of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov The development of a QSAR model involves compiling a dataset of structurally related compounds with their experimentally determined biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. mdpi.com

Statistical methods are used to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.gov For a series of compounds related to this compound, descriptors such as lipophilicity (logP), molecular weight, and electronic properties could be used to develop a QSAR model.

Once a statistically robust QSAR model is established, it can be used to predict the biological activity of new, untested compounds. mdpi.com This allows for the virtual screening of large libraries of compounds to identify potential leads with desired activities, thereby accelerating the drug discovery process. The insights gained from the QSAR model can also guide the rational design of more potent and selective analogs by identifying the key structural features that influence biological activity.

The table below provides a hypothetical example of a QSAR model for a series of 15-oxosteroids, showing the correlation between selected molecular descriptors and biological activity.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the isolation and purity assessment of 3β-Hydroxy-5α-cholestan-15-one. The selection of a specific technique is dictated by the scale of the separation, the required resolution, and the analytical throughput needed.

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds. However, direct analysis of sterols like 3β-Hydroxy-5α-cholestan-15-one can be challenging due to their low volatility and thermal instability. Research has indicated that under the high temperatures used for gas chromatographic analysis, 3β-Hydroxy-5α-cholestan-15-one and its isomers can readily epimerize, leading to inaccurate quantification and misinterpretation of results.

To overcome these limitations, derivatization is a crucial prerequisite for the GC analysis of keto steroids. This process transforms the polar hydroxyl and keto functional groups into less polar, more volatile, and more thermally stable derivatives. Common derivatization strategies for compounds containing hydroxyl and keto groups include:

Silylation: The hydroxyl group at the C-3 position is converted into a trimethylsilyl (B98337) (TMS) ether. The ketone group at C-15 can also be converted into a silyl (B83357) enol ether. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.

Oximation followed by Silylation: The keto group at C-15 is first converted to an oxime using reagents like hydroxylamine (B1172632) hydrochloride. Subsequently, the hydroxyl group at C-3 and the newly formed oxime group are silylated. This two-step process yields stable derivatives suitable for GC-MS analysis.

These derivatization steps not only improve the chromatographic behavior of the compound but also enhance detection sensitivity in mass spectrometry by producing characteristic fragmentation patterns that aid in structural confirmation.

Table 1: Typical GC-MS Parameters for Steroid Analysis (Post-Derivatization)

| Parameter | Typical Conditions |

| Column | Fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) |

| Injector Temp. | 250-280 °C |

| Oven Program | Temperature gradient, e.g., starting at 180 °C, ramping up to 300 °C |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detector | Mass Spectrometer (Quadrupole, Time-of-Flight) |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of steroids, as it operates at ambient temperatures, thus avoiding the risk of thermal degradation or epimerization. The separation of structurally similar steroid isomers, such as the epimers of 3β-Hydroxy-5α-cholestan-15-one, is a key application of HPLC.

Both normal-phase and reversed-phase HPLC can be employed:

Reversed-Phase (RP-HPLC): This is the most common mode for steroid analysis. It utilizes a non-polar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Methanol (B129727), acetonitrile (B52724), and water are common mobile phase components, often used in gradient elution mode to achieve optimal separation of complex mixtures.

Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (like silica or cyano-bonded silica) and a non-polar mobile phase (e.g., mixtures of hexane (B92381) and ethyl acetate). NP-HPLC can offer different selectivity for steroid isomers compared to RP-HPLC.

Detection in HPLC is typically achieved using a UV detector, as the ketone group in 3β-Hydroxy-5α-cholestan-15-one provides a chromophore. For compounds lacking a strong chromophore or for enhanced sensitivity and specificity, derivatization with a fluorescent tag can be performed. Coupling HPLC with mass spectrometry (LC-MS) provides the highest level of sensitivity and specificity, allowing for both quantification and structural confirmation.

Table 2: Illustrative HPLC Conditions for Steroid Isomer Separation

| Parameter | Reversed-Phase Conditions | Normal-Phase Conditions |

| Stationary Phase | C18 (Octadecylsilane) bonded silica, 5 µm particle size | Silica gel, 5 µm particle size |

| Column Dimensions | 4.6 mm x 250 mm | 4.6 mm x 250 mm |

| Mobile Phase | Gradient of Acetonitrile and Water | Isocratic mixture of Hexane and Ethyl Acetate (B1210297) (e.g., 8:2) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25-40 °C | Ambient |

| Detection | UV at ~210 nm or Mass Spectrometry (LC-MS) | UV at ~210 nm |

Medium Pressure Liquid Chromatography (MPLC) bridges the gap between low-pressure column chromatography and high-pressure HPLC. It is an ideal technique for the preparative separation and purification of multi-gram quantities of compounds, such as in the isolation of 3β-Hydroxy-5α-cholestan-15-one after a chemical synthesis. MPLC systems operate at moderate pressures (typically up to 50 bar) and utilize pre-packed columns with larger particle sizes than HPLC, allowing for higher flow rates and greater sample loading capacity.

The principles of separation in MPLC are the same as in HPLC, with both normal-phase and reversed-phase modes being applicable. For the purification of 3β-Hydroxy-5α-cholestan-15-one, normal-phase chromatography on silica gel is often employed to separate it from less polar byproducts and more polar reagents. The fractions collected from the MPLC system can be subsequently analyzed by TLC or HPLC to assess their purity.

Thin Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative analysis of 3β-Hydroxy-5α-cholestan-15-one. It is widely used for monitoring the progress of chemical reactions, identifying the components in a mixture, and determining the purity of a sample. In the context of this compound, TLC is particularly useful for distinguishing it from its precursors and byproducts during synthesis.

A TLC analysis involves spotting a solution of the sample onto a plate coated with a thin layer of a stationary phase, typically silica gel. The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and interaction with the stationary phase.

For a moderately polar steroid like 3β-Hydroxy-5α-cholestan-15-one, a common mobile phase would be a mixture of a non-polar solvent like hexane or toluene (B28343) and a more polar solvent like ethyl acetate or acetone. The separated spots are visualized, often under UV light if the compound is UV-active, or by staining with a chemical reagent (e.g., phosphomolybdic acid or vanillin-sulfuric acid) followed by heating, which reveals the spots as colored areas. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

Table 3: Common TLC Systems for Steroid Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Mixtures of Hexane/Ethyl Acetate, Toluene/Acetone, or Chloroform/Methanol in varying ratios. |

| Visualization | UV light (254 nm), followed by staining with phosphomolybdic acid or vanillin/sulfuric acid and heating. |

Spectroscopic and Spectrometric Characterization Methods in Academic Research

While chromatography is excellent for separation and quantification, spectroscopy is essential for the definitive structural elucidation of 3β-Hydroxy-5α-cholestan-15-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed molecular structure of 3β-Hydroxy-5α-cholestan-15-one in solution. It provides information about the carbon-hydrogen framework, the stereochemistry, and the connectivity of atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are crucial. In fact, research has shown that NMR spectra are a more reliable measure of the purity of 3β-Hydroxy-5α-cholestan-15-one and its isomers than chromatographic methods, which can induce on-column transformations.

¹H NMR Spectroscopy: A ¹H NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, the integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For the complex steroid skeleton of 3β-Hydroxy-5α-cholestan-15-one, the spectrum contains many overlapping signals in the upfield region (0.5-2.5 ppm) corresponding to the methylene (B1212753) and methine protons of the steroid nucleus and side chain. The proton at C-3 attached to the hydroxyl-bearing carbon would appear as a characteristic multiplet in the 3.5-4.0 ppm range.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. The chemical shift of each carbon is highly dependent on its local chemical environment. The carbonyl carbon of the ketone at C-15 would be the most downfield signal, typically appearing above 200 ppm. The carbon bearing the hydroxyl group (C-3) would resonate around 70 ppm. The remaining signals for the steroid nucleus and side chain would appear in the 10-60 ppm range.

Table 4: Predicted ¹³C NMR Chemical Shifts for Key Carbons in 3β-Hydroxy-5α-cholestan-15-one

| Carbon Atom | Functional Group | Predicted Chemical Shift (δ, ppm) |

| C-3 | CH-OH | ~71 |

| C-5 | CH | ~46 |

| C-10 | Quaternary C | ~35 |

| C-13 | Quaternary C | ~42 |

| C-14 | CH | ~56 |

| C-15 | C=O | >210 |

| C-18 | CH₃ | ~12 |

| C-19 | CH₃ | ~12 |

Note: These are approximate values based on general steroid chemical shifts and data from analogous structures. Actual values would require experimental determination.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural details of 3beta-Hydroxy-5alpha-cholestan-15-one. The compound has a molecular formula of C₂₇H₄₆O₂ and a molecular weight of approximately 402.7 g/mol . nih.gov In MS analysis, the molecule is ionized and then fragmented. The resulting pattern of fragments is characteristic of the compound's structure.

The fragmentation of 5-alpha-hydroxysteroids often follows specific pathways that provide structural information. nih.gov For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation processes would likely involve the loss of the hydroxyl group as a water molecule (H₂O), leading to a significant ion peak. Cleavage of the steroid rings and the side chain would also produce a series of characteristic fragment ions, helping to confirm the positions of the hydroxyl and ketone groups. Isotopic labeling studies can be employed to further understand the origin of specific ions in the spectrum. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Interpretation |

| 402.7 | Molecular Ion [M]⁺ |

| 384.7 | Loss of water [M-H₂O]⁺ |

| 369.6 | Loss of water and a methyl group [M-H₂O-CH₃]⁺ |

| Further fragments | Cleavage of the steroid nucleus and side chain |

Note: The exact m/z values and relative abundances can vary depending on the specific MS technique and conditions used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to its key functional groups: a hydroxyl (-OH) group and a carbonyl (C=O) group from the ketone.

The presence of the hydroxyl group is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl group of the ketone at the C-15 position will produce a sharp, strong absorption peak typically in the range of 1700-1725 cm⁻¹. The C-H bonds of the alkane structure of the cholestane (B1235564) backbone will be visible as stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Type of Vibration |

| O-H (Alcohol) | 3200-3600 (broad) | Stretching |

| C=O (Ketone) | 1700-1725 (strong, sharp) | Stretching |

| C-H (Alkane) | 2850-3000 | Stretching |

| C-H (Alkane) | 1350-1480 | Bending |

Quantitative Analysis Techniques for Research Samples

Accurate quantification of this compound in biological or other research samples requires highly sensitive and specific methods.

Methodologies Utilizing Internal Standards (e.g., Deuterated Analogs)

For precise and reproducible quantification, especially in complex matrices, methods employing internal standards are crucial. nih.gov An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a known quantity to the sample before processing. scielo.br This helps to correct for any loss of analyte during sample extraction, purification, and analysis. nih.gov

For steroid analysis, stable isotope-labeled analogs, such as deuterated versions of this compound, are considered the gold standard for internal standards when used with mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). scielo.brnih.gov These deuterated standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. Other structurally similar compounds, such as 5-alpha-cholestane, have also been successfully used as internal standards in the quantitative analysis of other sterols. scielo.brcerealsgrains.org

Enzyme-Linked Assays for Metabolite Quantification and Activity Measurement

Enzyme-linked immunosorbent assays (ELISAs) are a type of immunoassay that can be developed for the quantification of specific steroid metabolites. nih.govnih.gov These assays are based on the highly specific binding of an antibody to its target antigen (in this case, this compound).

The development of an ELISA for this compound would involve producing antibodies that specifically recognize its unique structure. A competitive ELISA format is commonly used for small molecules like steroids. In this setup, the sample containing the target compound competes with a known amount of enzyme-labeled compound for a limited number of antibody binding sites. The enzyme's activity is then measured, which is inversely proportional to the concentration of the compound in the original sample. While immunoassays can be high-throughput and sensitive, they may sometimes suffer from cross-reactivity with other structurally related steroids, which can affect accuracy. nih.gov

Future Research Directions and Emerging Perspectives

Identification of Unexplored Biological Activities and Underlying Mechanisms

While the precise biological functions of 3beta-Hydroxy-5alpha-cholestan-15-one remain largely uncharacterized, research on structurally similar compounds provides a foundation for future investigation. A related molecule, 3beta-hydroxy-5alpha-cholest-8(14)-en-15-one, has been identified as a novel regulator of cholesterol metabolism nih.gov. This suggests that this compound may also participate in lipid metabolic pathways. Another cholestane (B1235564) derivative, 3beta-Hydroxy-5alpha-cholestan-6-one, has been proposed as a potential intermediate in the biosynthesis of ecdysone, a crucial insect molting hormone, in the silkworm Bombyx mori nih.gov.

These findings underscore the potential for 15-oxygenated cholestane steroids to possess significant bioactivity. Future research should focus on screening this compound for similar activities, such as:

Regulation of Cholesterol Homeostasis: Investigating its effects on key enzymes and transcription factors involved in cholesterol synthesis, uptake, and efflux.

Endocrine Signaling: Assessing its potential to act as a hormone precursor or a modulator of nuclear receptor activity.

Cellular Signaling Pathways: Exploring its impact on intracellular signaling cascades that are known to be influenced by other steroidal lipids.

Elucidating the underlying mechanisms of any identified activities will be paramount. This will involve detailed biochemical and cell-based assays to identify direct molecular targets and to understand how the compound influences cellular physiology.

Table 1: Biological Activities of Related Cholestane Analogs

| Compound Name | Investigated Biological Activity | Potential Implication for this compound |

|---|---|---|

| 3beta-hydroxy-5alpha-cholest-8(14)-en-15-one | Regulation of cholesterol metabolism nih.gov | Potential role in lipid homeostasis |

| 3beta-Hydroxy-5alpha-cholestan-6-one | Possible precursor in α-ecdysone biosynthesis nih.gov | Potential involvement in endocrine or metabolic pathways |

Advancements in Stereoselective Synthetic Methodologies for Complex Cholestane Analogs

The precise three-dimensional structure of steroidal molecules is critical to their biological function. Therefore, the development of advanced stereoselective synthetic methods is essential for producing this compound and its analogs for research purposes. An efficient, multi-step synthesis for 3beta-hydroxy-5alpha-cholest-8(14)-en-15-one has been developed starting from 7-dehydrocholesterol (B119134), demonstrating a viable pathway for producing 15-oxo steroids on a larger scale nih.gov.

Future advancements in this area are likely to focus on:

Improved Efficiency and Scalability: Developing synthetic routes that are more efficient and suitable for producing the quantities of material needed for extensive biological testing.

Stereocontrol: Refining reactions that allow for precise control over the stereochemistry at various positions on the cholestane scaffold. Methodologies like the i-steroid/retro-i-steroid rearrangement, which allows for substitution at the C3 position with retention of configuration, are valuable in this regard researchgate.net.

Diversity-Oriented Synthesis: Creating libraries of cholestane analogs with systematic modifications to probe structure-activity relationships. This can be achieved by employing versatile synthetic strategies that allow for the late-stage introduction of different functional groups.

These synthetic advancements will not only provide the necessary compounds for biological studies but will also enable the creation of specialized chemical probes for target identification.

Integration of Omics Technologies (e.g., Lipidomics, Metabolomics) in Cholestane Research

The integration of "omics" technologies, particularly metabolomics and lipidomics, offers a powerful, unbiased approach to understanding the biological roles of compounds like this compound. nih.govnih.gov Metabolomics provides a comprehensive snapshot of the small molecules (metabolites) in a biological system, while lipidomics focuses specifically on the full complement of lipids. researchgate.netcreative-proteomics.comresearchgate.net

By treating cells or model organisms with this compound and analyzing the subsequent changes in the metabolome and lipidome, researchers can:

Identify Perturbed Metabolic Pathways: Pinpoint specific biochemical pathways that are affected by the compound, offering clues to its mechanism of action nih.gov.

Discover Novel Biomarkers: Identify downstream metabolites whose levels change in response to the compound, which can serve as biomarkers of its activity.

Elucidate Functional Networks: Understand how the compound integrates into the broader metabolic network of the cell mdpi.com.

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical platforms used in metabolomics research. mdpi.com These high-throughput technologies can simultaneously measure thousands of molecules, generating vast datasets that, when combined with advanced bioinformatics, can reveal the subtle metabolic reprogramming induced by a specific cholestane analog. nih.govsciex.com

Table 2: Application of Omics Technologies in Cholestane Research

| Omics Technology | Definition | Potential Application for this compound |

|---|---|---|

| Metabolomics | The comprehensive analysis of low-molecular-weight metabolites in a biological system. creative-proteomics.com | To identify changes in metabolic pathways (e.g., steroidogenesis, bile acid synthesis) after treatment with the compound. |

| Lipidomics | The large-scale study of the pathways and networks of cellular lipids. creative-proteomics.com | To determine the impact of the compound on the overall lipid profile of a cell or tissue, including changes in cholesterol esters, phospholipids, and sphingolipids. |

Development of Novel Research Probes and Pharmacological Tools for Target Validation

A critical step in characterizing a novel bioactive compound is the identification and validation of its molecular target(s). The development of specialized chemical probes based on the structure of this compound is a key strategy for achieving this. These probes are designed to mimic the parent compound but contain additional functionalities that allow for the identification of binding partners.

An exemplary approach is the creation of cholesterol analogs containing diazirine and alkyne groups. nih.gov The diazirine group is photo-activatable, allowing it to form a covalent bond with nearby proteins upon UV irradiation, while the alkyne group serves as a handle for "click chemistry" to attach reporter tags (like biotin or fluorescent dyes) for subsequent detection and purification. A probe named LKM38, for instance, has been successfully used to study intracellular cholesterol trafficking and identify cholesterol-binding proteins. nih.gov

Future research in this area should involve:

Design and Synthesis of Probes: Synthesizing analogs of this compound that incorporate photo-affinity labels and reporter tags.

Target Identification Studies: Using these probes in cell lysates or live cells to covalently label binding proteins, which can then be identified using proteomic techniques.

Validation of Interactions: Confirming the interaction between this compound and the identified target proteins using independent biophysical or biochemical assays.

The development of such pharmacological tools will be indispensable for validating the biological targets of this compound and firmly establishing its mechanism of action at the molecular level.

Q & A

Q. What are the recommended methods for synthesizing and purifying 3β-Hydroxy-5α-cholestan-15-one, and how can purity be validated?

- Methodological Answer : Synthesis typically involves stereoselective oxidation of cholesterol precursors or enzymatic modifications. For purification, column chromatography (silica gel) with gradients of ethyl acetate/hexane is commonly used. Purity validation requires 1H/13C NMR for structural confirmation and HPLC-MS to assess chemical homogeneity (>95% purity). Ensure solvents are anhydrous to prevent side reactions . For novel derivatives, include melting point analysis and compare spectral data with literature .

Q. What safety protocols should be followed when handling 3β-Hydroxy-5α-cholestan-15-one in laboratory settings?

- Methodological Answer : Use fume hoods to minimize inhalation risks and wear nitrile gloves , lab coats, and safety goggles. Avoid skin contact, as steroidal compounds may cause irritation . Store the compound in a tightly sealed container at 2–8°C in a dark, dry environment. Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention if symptoms persist .

Q. Which spectroscopic techniques are most effective for characterizing 3β-Hydroxy-5α-cholestan-15-one?

- Methodological Answer : FT-IR identifies hydroxyl (≈3400 cm⁻¹) and ketone (≈1700 cm⁻¹) functional groups. 1H NMR confirms stereochemistry at C3 and C5 positions, while 13C NMR resolves the carbonyl carbon at C14. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy (±0.001 Da). Cross-reference spectral data with databases like SciFinder or PubChem to confirm identity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 3β-Hydroxy-5α-cholestan-15-one across studies?

- Methodological Answer : Conduct a systematic meta-analysis to identify variables such as assay conditions (e.g., cell lines, concentrations) or impurities in compound batches . Replicate experiments under standardized protocols, including positive/negative controls and blinded data analysis. Use LC-MS to verify compound integrity during biological testing .

Q. What experimental strategies can elucidate the role of 3β-Hydroxy-5α-cholestan-15-one in steroidogenic pathways?

- Methodological Answer : Employ isotope-labeled tracers (e.g., ³H or ¹⁴C) to track metabolic incorporation in cell cultures. Combine gene knockout models (e.g., CRISPR-Cas9) to assess enzyme interactions (e.g., CYP450 isoforms). Enzyme inhibition assays with specific inhibitors (e.g., ketoconazole for CYP17A1) can identify rate-limiting steps .

Q. How should researchers design dose-response studies to evaluate the cytotoxicity of 3β-Hydroxy-5α-cholestan-15-one?

- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) in triplicate across multiple cell lines (e.g., HepG2, HEK293). Include viability assays (MTT, resazurin) and apoptosis markers (Annexin V/PI). Normalize data to solvent controls (e.g., DMSO ≤0.1%) and apply non-linear regression models (e.g., Hill equation) to calculate IC50 values .

Q. What computational approaches are suitable for predicting the receptor-binding affinity of 3β-Hydroxy-5α-cholestan-15-one?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against nuclear receptors (e.g., LXR, FXR) using crystal structures from the PDB. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (Ka/Kd). Compare results with known ligands (e.g., oxysterols) to infer mechanistic pathways .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in studies involving 3β-Hydroxy-5α-cholestan-15-one?

- Methodological Answer : Document batch-specific data (e.g., supplier, purity, storage conditions) and share raw datasets (spectra, chromatograms) in supplementary materials . Use open-source software (e.g., R, Python) for statistical analysis to enable transparency. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

Q. What statistical methods are appropriate for analyzing synergistic effects of 3β-Hydroxy-5α-cholestan-15-one in combination therapies?

- Methodological Answer : Apply Chou-Talalay combination index (CI) to quantify synergism (CI <1), additive (CI=1), or antagonism (CI >1). Use isobolograms to visualize dose reductions. Validate findings with bliss independence models and report confidence intervals (95% CI) .

Ethical & Reporting Standards

Q. How should researchers address potential conflicts of interest in studies on 3β-Hydroxy-5α-cholestan-15-one?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.